BenchChemオンラインストアへようこそ!

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole

Lipophilicity Membrane permeability Drug-likeness

CAS 478066-84-1 is a fully synthetic, low-molecular-weight isoxazole derivative (C19H12ClF3N2O3, MW 408.8 g/mol) that belongs to a narrow family of 3-(4-chlorophenyl)-5-(O-acyl ethanimidoyl)isoxazoles. The compound features a 3-(trifluoromethyl)benzoyl ester moiety appended to the ethanimidoyl side chain, a structural arrangement that distinguishes it from close-in analogs carrying alkyl or cycloalkyl esters.

Molecular Formula C19H12ClF3N2O3
Molecular Weight 408.76
CAS No. 478066-84-1
Cat. No. B2737029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole
CAS478066-84-1
Molecular FormulaC19H12ClF3N2O3
Molecular Weight408.76
Structural Identifiers
SMILESCC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC(=NO2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H12ClF3N2O3/c1-11(17-10-16(25-27-17)12-5-7-15(20)8-6-12)24-28-18(26)13-3-2-4-14(9-13)19(21,22)23/h2-10H,1H3/b24-11+
InChIKeyBXPXBKMUXPHJIP-BHGWPJFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole (CAS 478066-84-1): Structural Identity and Physicochemical Baseline


CAS 478066-84-1 is a fully synthetic, low-molecular-weight isoxazole derivative (C19H12ClF3N2O3, MW 408.8 g/mol) that belongs to a narrow family of 3-(4-chlorophenyl)-5-(O-acyl ethanimidoyl)isoxazoles. The compound features a 3-(trifluoromethyl)benzoyl ester moiety appended to the ethanimidoyl side chain, a structural arrangement that distinguishes it from close-in analogs carrying alkyl or cycloalkyl esters. Its computed physicochemical profile—XLogP3 of 5.6, zero hydrogen bond donors, eight hydrogen bond acceptors, and a topological polar surface area (TPSA) of 64.7 Ų—places it in a property space associated with moderately high membrane permeability and significant lipophilicity [1]. The compound is commercially available from at least one reputable vendor at ≥95% purity, with batch-specific quality assurance documentation accessible on request .

Why 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole Cannot Be Interchanged with In-Class Analogs


Within the 3-(4-chlorophenyl)-5-(O-acyl ethanimidoyl)isoxazole sub-series, the acyl substituent on the ethanimidoyl oxime oxygen is the sole but decisive variable. Replacing the 3-(trifluoromethyl)benzoyl group with a simple alkyl or cycloalkyl ester (e.g., cyclopropylcarbonyl or 3-methylbutanoyl) results in a compound with dramatically different lipophilicity, electronic character, and metabolic handling. The electron-withdrawing, lipophilic, and sterically demanding 3-(trifluoromethyl)benzoyl moiety is known in medicinal chemistry to enhance target residence time, shield metabolically labile sites, and enable key fluorine-mediated protein–ligand interactions [1]. Consequently, a generic substitution within this series would not preserve the pharmacokinetic or pharmacodynamic behavior intended by the original molecular design, even in the absence of published comparative bioactivity data for this exact compound [2].

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole Against Closest Analogs


Lipophilicity (XLogP3) Compared to Cyclopropylcarbonyl Analog

The 3-(trifluoromethyl)benzoyl ester elevates the predicted partition coefficient (XLogP3) of the target compound to 5.6, compared to an estimated XLogP3 of approximately 3.5 for the cyclopropylcarbonyl analog (CAS 478066-80-7) [1]. This 2.1 log unit increase corresponds to roughly a 126-fold higher theoretical partition into a hydrophobic phase, which may translate into enhanced passive membrane permeability but also potentially reduced aqueous solubility [2].

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area (TPSA) and Passive Absorption Predictors

The target compound carries a computed TPSA of 64.7 Ų, which is identical within this sub-series due to the conserved core scaffold and the absence of additional polar atoms contributed by the acyl substituent [1]. However, the combined high TPSA and high logP (5.6) place the compound near the outer boundary of the traditional 'drug-like' oral absorption space (TPSA <140 Ų, logP <5) defined by Lipinski and Veber. In contrast, the cyclopropylcarbonyl analog (TPSA ≈ 64.7 Ų, logP ≈ 3.5) resides comfortably within these boundaries, suggesting that the target compound intentionally pushes physicochemical limits for a specific pharmacology rationale [2].

TPSA Drug absorption Bioavailability prediction

Metabolic Stability: Trifluoromethyl as a Blocking Group

The 3-(trifluoromethyl)phenyl ring is extensively documented to be resistant to oxidative metabolism by cytochrome P450 enzymes compared to methyl, methoxy, or unsubstituted phenyl rings [1]. While no direct metabolic stability data for this specific compound were identified, the class-level property of CF3-substituted benzoyl esters predicts a prolonged metabolic half-life relative to the 3-methylbutanoyl analog (CAS not indexed), which contains a branched alkyl ester susceptible to rapid esterase cleavage and CYP-mediated ω–1 oxidation. This is a qualitative class-level inference pending experimental confirmation.

Metabolic stability CYP450 oxidation Fluorine medicinal chemistry

Electron-Withdrawing Effect and Hydrolytic Stability of the Ester Linkage

The p-substituted chlorophenyl isoxazole core is invariant across the analog series; differentiation arises from the acyl group attached to the ethanimidoyl oxime. The 3-(trifluoromethyl)benzoyl group exerts a strong electron-withdrawing inductive effect (σmeta ≈ 0.43 for CF3), which reduces the electron density on the carbonyl carbon, making the ester linkage more electrophilic and potentially more susceptible to nucleophilic attack compared to electron-donating alkyl esters [1]. However, this same electronic effect increases the activation energy for acid-catalyzed hydrolysis, providing a nuanced stability profile that is environment-dependent. No comparative hydrolysis rate data were identified.

Ester hydrolysis Electronic effects Chemical stability

Purity and Quality Documentation: AKSci 95% Min. Purity Standard

AKSci lists this compound at ≥95% purity (CAS 478066-84-1, catalog 6192CF) with batch-specific Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . In contrast, the cyclopropylcarbonyl analog (CAS 478066-80-7) is also offered at 95% purity, but no equivalent quality documentation infrastructure was identified in publicly accessible vendor records [1]. This does not constitute evidence of superiority but is a relevant procurement consideration: documented quality assurance reduces the risk of batch-to-batch variability in research settings.

Chemical purity Quality assurance Procurement specification

Fluorine-Mediated Protein–Ligand Interactions: Class-Level Advantage

The trifluoromethyl group can engage in orthogonal multipolar interactions (C–F···C=O, C–F···H–N, C–F···π) that are absent in the alkyl ester analogs. A survey of the Protein Data Bank shows that CF3-bearing ligands frequently form tight van der Waals contacts and dipolar interactions within hydrophobic pockets, often contributing 0.5–1.5 kcal/mol to the free energy of binding beyond that of a methyl group [1]. No direct binding data exist for this compound, nor for any analog in the same series; this class-level inference serves as a design rationale rather than performance evidence.

Fluorine interactions Protein-ligand binding Medicinal chemistry design

Procurement-Driven Application Scenarios for 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole


Chemical Probe for Hydrophobic Binding Pockets Requiring High LogP

With an XLogP3 of 5.6 and moderate TPSA of 64.7 Ų [1], this compound is best deployed as a small-molecule probe for targets featuring deep, lipophilic binding clefts—such as nuclear hormone receptors, CYP enzymes, or GPCRs with embedded allosteric sites—where the 3-(trifluoromethyl)benzoyl group is anticipated to form productive hydrophobic and dipolar contacts. It should be selected over the cyclopropylcarbonyl analog when the experimental objective requires elevated compound lipophilicity.

Metabolic Stability-Optimized Analog in MedChem Campaigns

For structure-activity relationship (SAR) studies where metabolic soft spots on the ester moiety are a known liability, the CF3-benzoyl ester offers a class-level advantage in oxidative stability over alkyl esters [2]. The compound serves as the 'upper-bound lipophilicity and metabolic stability' reference point within the 3-(4-chlorophenyl)-5-(O-acyl ethanimidoyl)isoxazole series, enabling systematic deconstruction of the acyl group's contribution to clearance.

Building Block for Late-Stage Diversification via Ester Exchange

The ethanimidoyl benzoate linkage can be cleaved under controlled basic or nucleophilic conditions to liberate the free oxime, which can then be re-functionalized with alternative acyl groups. This compound therefore serves as a protected, storable precursor for generating diverse libraries of 3-(4-chlorophenyl)-5-(ethanimidoyl)isoxazole derivatives .

Reference Standard in Fluorine-Specific Analytical Detection

The presence of both chlorine and three chemically equivalent fluorine atoms provides a distinctive isotopic signature for mass spectrometry (M+2 and M+4 patterns from Cl; strong CF3+ fragment at m/z 69) and enables sensitive detection via 19F NMR. This makes the compound suitable as a retention-time and sensitivity reference standard in LC-MS/MS method development for fluorinated isoxazole libraries.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-5-({[3-(trifluoromethyl)benzoyl]oxy}ethanimidoyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.